3-(Propan-2-ylsulfanyl)phenol
Description
3-(Propan-2-ylsulfanyl)phenol (CAS 90673-51-1) is a phenolic derivative characterized by a propan-2-ylsulfanyl (–S–CH(CH₃)₂) substituent at the meta position of the aromatic ring. This compound, cataloged under the identifier YF-6538 by Combi-Blocks, is synthesized with a purity of 98% and is primarily utilized in research and chemical manufacturing .
Properties
IUPAC Name |
3-propan-2-ylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGURNMOWDGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-bromophenol with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the isopropylthio group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar nucleophilic aromatic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant redox properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(Propan-2-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying cellular oxidative stress and related biochemical pathways.
Industry: Used in the production of polymers and other materials requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of 3-(Propan-2-ylsulfanyl)phenol involves its redox properties. The phenol group can undergo oxidation to form quinones, which participate in electron transfer reactions. These redox reactions are crucial in various biochemical processes, including cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Positional Isomers
- 4-(Propan-2-ylsulfanyl)phenol (YF-6536): This para-substituted isomer (CAS 70551-46-1) shares the same thioether group but exhibits distinct steric and electronic effects due to its substituent position. Its lower purity (95% vs. 98%) may reflect synthetic challenges in achieving regioselective substitution .
Functional Group Variations
- This compound (CAS 494794-53-5) is synthesized at 96% purity, suggesting comparable synthetic accessibility to the thioether analogs .
- 2-Propoxyphenol (QC-1296) and 3-Propoxyphenol (YF-6300): These isomers feature a propoxy (–O–CH₂CH₂CH₃) group in ortho and meta positions, respectively. The ether linkage reduces electron-withdrawing effects compared to thioethers, altering reactivity in electrophilic substitution reactions .
Core Structure Modifications
- 6-Propoxynaphthalen-2-ol (YF-7457): Expanding the aromatic system to naphthalene introduces π-π stacking interactions and increased molecular weight, likely reducing volatility compared to simpler phenol derivatives. Its purity (95%) aligns with typical yields for naphthol syntheses .
Reactivity and Application Notes
- Thioether vs. Sulfonyl : The sulfonyl group in YF-7445 may confer resistance to oxidation compared to thioethers, which are prone to oxidation to sulfoxides or sulfones.
- Safety Considerations: While specific hazard data for this compound are unavailable, related phenol derivatives (e.g., 3-(2-methyl-2-propen-1-yl)-phenol 1-acetate) exhibit acute oral toxicity and skin irritation . Thioether-containing compounds may require precautions to avoid respiratory or dermal exposure.
Biological Activity
3-(Propan-2-ylsulfanyl)phenol, also known as isopropylthio phenol, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenolic structure with a propan-2-yl thioether substituent. Its molecular formula is , and it possesses unique properties that influence its biological activity, particularly in neuroprotection and antimicrobial effects.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, derivatives of phenolic compounds have shown efficacy in reducing neuroinflammation and protecting dopaminergic neurons in models of Parkinson's disease (PD).
- Mechanism of Action : The proposed mechanisms include the inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells, which is significant for reducing neuroinflammatory responses. For example, an analogue demonstrated an IC50 value of 1.35 μM against NO production, comparable to known neuroprotective agents .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have exhibited potent antimicrobial activity against various pathogens.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antimicrobial | Not specified in available literature |
| Analogues | Antimicrobial | Similar to established standards |
Research indicates that certain derivatives possess significant antimicrobial properties, although specific MIC values for this compound itself are less documented .
Case Study 1: Neuroprotection in PD Models
A study focused on the synthesis and evaluation of phenolic analogues, including those related to this compound, demonstrated their ability to protect dopaminergic neurons from MPTP-induced toxicity. The results indicated that these compounds could modulate inflammatory pathways effectively .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of thioether-substituted phenols against various bacterial strains. The findings suggested that these compounds could inhibit bacterial growth effectively, warranting further exploration into their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
